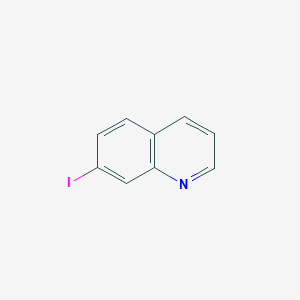

7-ヨードキノリン

概要

説明

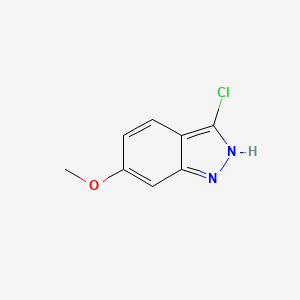

7-Iodoquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of an iodine atom at the seventh position of the quinoline ring Quinoline itself is a compound with a benzene ring fused to a pyridine ring, and it serves as a fundamental scaffold in various chemical and pharmaceutical applications

科学的研究の応用

7-Iodoquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the development of fluorescent probes for biological imaging.

Industry: 7-Iodoquinoline is used in the production of dyes, pigments, and other industrial chemicals

作用機序

Target of Action

7-Iodoquinoline, also known as Iodoquinol , primarily targets Entamoeba histolytica , a protozoan parasite responsible for causing amoebiasis . It is active against both the cyst and trophozoite forms of the parasite that are localized in the lumen of the intestine .

Mode of Action

It is known to beamebicidal , meaning it kills amoebae . It is believed to act by chelating ferrous ions essential for the metabolism of the parasite . This interaction with its targets leads to the destruction of the trophozoites, thereby eliminating the cyst form .

Pharmacokinetics

7-Iodoquinoline is poorly absorbed from the gastrointestinal tract, which makes it an effective luminal amebicide . The majority of an oral dose is excreted in feces . Some systemic absorption may occur since increased blood concentrations of iodine have been reported . Animal studies indicate the drug is distributed into tissues .

Result of Action

The primary result of 7-Iodoquinoline’s action is the elimination of Entamoeba histolytica from the intestinal lumen, thereby treating amoebiasis . By destroying the trophozoites, it prevents the formation of new cysts, interrupting the life cycle of the parasite .

生化学分析

Biochemical Properties

7-Iodoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 7-Iodoquinoline to the active site of the enzyme, potentially inhibiting its activity. Additionally, 7-Iodoquinoline can form complexes with metal ions, which may influence its biochemical behavior .

Cellular Effects

The effects of 7-Iodoquinoline on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 7-Iodoquinoline can induce apoptosis by modulating signaling pathways such as the MAPK/ERK pathway . Furthermore, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy balance within the cell .

Molecular Mechanism

At the molecular level, 7-Iodoquinoline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . For instance, 7-Iodoquinoline has been shown to intercalate into DNA, causing disruptions in DNA replication and transcription . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of 7-Iodoquinoline can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 7-Iodoquinoline has been associated with cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of 7-Iodoquinoline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxicity . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

7-Iodoquinoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to enhance their excretion . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of 7-Iodoquinoline within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, 7-Iodoquinoline can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic potential.

Subcellular Localization

7-Iodoquinoline exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, 7-Iodoquinoline can be found in the cytoplasm, where it may interact with cytoplasmic enzymes and signaling molecules . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinoline typically involves the iodination of quinoline. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of 7-Iodoquinoline can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and green chemistry principles, such as ionic liquids and microwave irradiation, can further enhance the efficiency and sustainability of the production process .

化学反応の分析

Types of Reactions: 7-Iodoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .

類似化合物との比較

7-Chloroquinoline: Similar in structure but with a chlorine atom instead of iodine.

8-Hydroxyquinoline: Contains a hydroxyl group at the eighth position.

Quinoline: The parent compound without any substituents.

Uniqueness: 7-Iodoquinoline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to chlorine or hydroxyl groups can influence the compound’s chemical behavior and interactions. This makes 7-Iodoquinoline particularly valuable in applications requiring specific reactivity or binding characteristics .

特性

IUPAC Name |

7-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYITFZDKHVMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)I)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626708 | |

| Record name | 7-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25334-12-7 | |

| Record name | 7-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

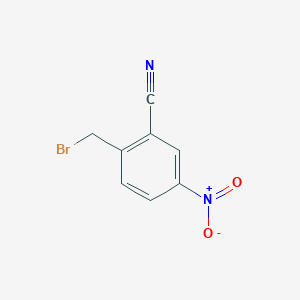

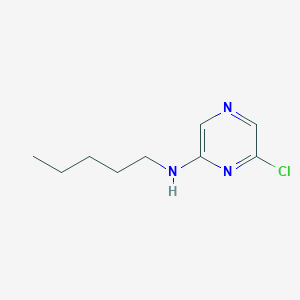

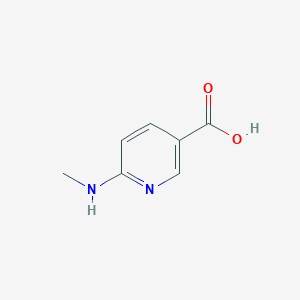

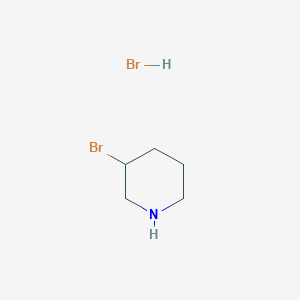

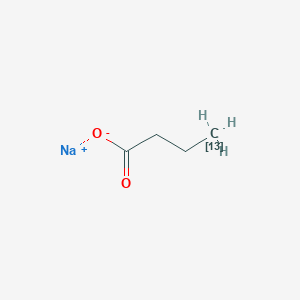

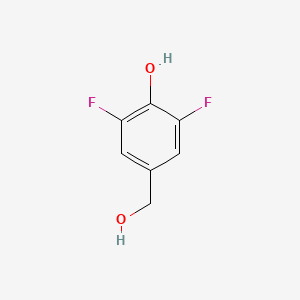

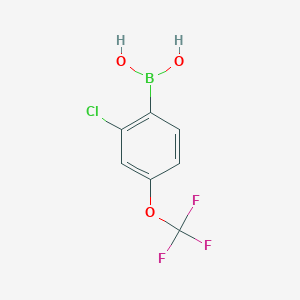

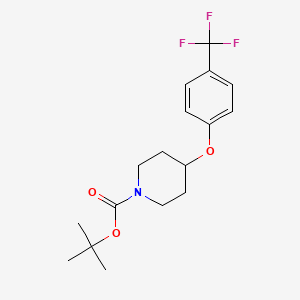

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol](/img/structure/B1602976.png)

![6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B1602980.png)